molecular formula C17H26N2O3S B7690784 N-cyclohexyl-2-methyl-5-(propylsulfamoyl)benzamide

N-cyclohexyl-2-methyl-5-(propylsulfamoyl)benzamide

Cat. No.: B7690784
M. Wt: 338.5 g/mol
InChI Key: UQEBHUXTBOTOIC-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-methyl-5-(propylsulfamoyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a cyclohexyl group, a methyl group, and a propylsulfamoyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-methyl-5-(propylsulfamoyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-methyl-5-aminobenzoic acid with cyclohexylamine under appropriate conditions to form N-cyclohexyl-2-methylbenzamide.

    Introduction of the Propylsulfamoyl Group: The propylsulfamoyl group can be introduced by reacting the N-cyclohexyl-2-methylbenzamide with propylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methyl and propylsulfamoyl groups, leading to the formation of corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can target the benzamide core, potentially converting it to the corresponding amine.

    Substitution: The compound can undergo substitution reactions, especially at the aromatic ring, where electrophilic substitution can introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines.

    Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

N-cyclohexyl-2-methyl-5-(propylsulfamoyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-cyclohexyl-2-methyl-5-(propylsulfamoyl)benzamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • N-cyclohexyl-2-methyl-3,5-dinitrobenzamide
  • N-cyclohexyl-2-methyl-5-(2-pentanylsulfamoyl)benzamide

Comparison: N-cyclohexyl-2-methyl-5-(propylsulfamoyl)benzamide is unique due to the presence of the propylsulfamoyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific research applications.

Properties

IUPAC Name

N-cyclohexyl-2-methyl-5-(propylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-3-11-18-23(21,22)15-10-9-13(2)16(12-15)17(20)19-14-7-5-4-6-8-14/h9-10,12,14,18H,3-8,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQEBHUXTBOTOIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC(=C(C=C1)C)C(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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